molecular formula C12H11FN2O2 B13925612 methyl 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoate

methyl 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoate

Cat. No.: B13925612
M. Wt: 234.23 g/mol
InChI Key: KDEGAMJGEZFYPX-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoate is a high-purity chemical reagent designed for advanced research and development. This compound integrates two privileged scaffolds in medicinal chemistry: a benzoate ester with a fluorine substituent and a 1-methyl-1H-pyrazole ring. The strategic placement of the fluorine atom can significantly influence a molecule's electronic properties, metabolic stability, and membrane permeability, making it a valuable modification in drug design . This compound serves as a versatile building block in organic synthesis, particularly in the construction of more complex heterocyclic systems. The pyrazole moiety is a common feature in ligands used to create metal-organic complexes and multi-spin systems for investigating magnetic properties . Furthermore, the ester functional group provides a handle for further synthetic manipulation, such as hydrolysis to the corresponding carboxylic acid or transesterification, enabling its use in polymer science and materials chemistry. Researchers will find this reagent particularly useful in projects aimed at developing new active pharmaceutical ingredients (APIs), agrochemicals, and functional materials. For Research Use Only. This product is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C12H11FN2O2

Molecular Weight

234.23 g/mol

IUPAC Name

methyl 2-fluoro-4-(1-methylpyrazol-4-yl)benzoate

InChI

InChI=1S/C12H11FN2O2/c1-15-7-9(6-14-15)8-3-4-10(11(13)5-8)12(16)17-2/h3-7H,1-2H3

InChI Key

KDEGAMJGEZFYPX-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CC(=C(C=C2)C(=O)OC)F

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of methyl 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoate typically involves:

  • Functionalization of a fluorinated benzoic acid or derivative.
  • Coupling of the aromatic ring with a 1-methylpyrazole moiety.
  • Final esterification to yield the methyl ester.

This approach is often realized through palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, using boronate esters of pyrazoles and halogenated fluorobenzoates.

Key Experimental Procedures

Preparation of 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoate Core
  • A typical method involves starting with 3-bromo-2-fluorobenzoic acid derivatives, which are converted into their corresponding esters.
  • The pyrazole boronate ester, specifically 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, is prepared or commercially obtained.
  • The coupling is catalyzed by palladium complexes such as XPhos Pd G2 or RuPhos Pd G2 under nitrogen atmosphere.
  • The reaction medium is often dioxane with aqueous potassium phosphate as the base.
  • Reaction conditions typically include heating at 80 °C overnight.

Example from literature:

Step Reagents and Conditions Product Yield Notes
Coupling 3-bromo-N-(1-cyclobutyl-1H-pyrazol-4-yl)-2-fluorobenzamide, 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, XPhos Pd G2, K3PO4, dioxane, 80 °C, overnight 25.6% (isolated) Purification by mass-directed reverse phase chromatography; white solid obtained

This procedure, while reported for a benzamide derivative, closely parallels the preparation of the methyl ester variant, differing mainly in the esterification step.

Esterification to Methyl Ester
  • Esterification of the corresponding carboxylic acid or acid chloride with methanol under acidic or catalytic conditions is a standard approach.
  • Alternatively, methylation can be performed using methyl iodide or dimethyl sulfate in the presence of a base.
  • Literature indicates that esterification following coupling is feasible and yields the methyl ester of the target compound.

Alternative Synthetic Routes

One-Pot Pyrazole Formation and Functionalization
  • Some methods involve the synthesis of pyrazole derivatives via condensation of hydrazines with fluorinated acetophenones, followed by chlorination and subsequent coupling.
  • For example, hydrazone derivatives are formed by refluxing 4-hydrazinobenzoic acid with fluorophenyl ethanones in ethanol, followed by reaction with phosphorous oxychloride in N,N-dimethylformamide to introduce aldehyde functionality, which can be further elaborated to pyrazoles.
Microwave-Assisted Cross-Coupling
  • Microwave irradiation has been used to accelerate coupling reactions involving fluorinated aromatic substrates and pyrazole boronate esters.
  • This method reduces reaction times significantly while maintaining good yields and purity.

Data Table: Summary of Key Preparation Steps and Conditions

Step Starting Material Reagents & Catalysts Solvent Conditions Yield (%) Reference
Pyrazole boronate ester synthesis 1-methyl-1H-pyrazole Borylation reagents (e.g., bis(pinacolato)diboron), Pd catalyst MeCN 80 °C, overnight Not specified
Cross-coupling with 3-bromo-2-fluorobenzoate 3-bromo-2-fluorobenzoate derivative, pyrazole boronate ester XPhos Pd G2, K3PO4 Dioxane/water 80 °C, overnight ~25.6
Esterification 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid Methanol, acid catalyst or methyl iodide/base Methanol or suitable solvent Reflux or room temp Variable; typically high Inferred from
Microwave-assisted cyanation (alternative) Aryl halides Zn(CN)2 Microwave reactor 160 °C, 30 min Low to moderate

Full Research Findings and Discussion

  • The palladium-catalyzed Suzuki-Miyaura cross-coupling remains the most reliable and widely used method to attach the 1-methylpyrazolyl group onto the fluorinated aromatic ring.
  • The choice of ligand (XPhos, RuPhos) and base (potassium phosphate) is critical for reaction efficiency and selectivity.
  • The presence of the fluorine atom at the ortho position relative to the ester group influences the reactivity and regioselectivity of the coupling.
  • Purification is typically achieved by reverse phase chromatography with acidified acetonitrile/water gradients.
  • Yields reported for similar benzamide derivatives are in the range of 20-30%, suggesting moderate efficiency but high purity products.
  • Alternative methods such as microwave-assisted cyanation and one-pot pyrazole formation offer routes to structurally related compounds but are less commonly applied directly to this ester.
  • The esterification step is generally straightforward, often performed after the coupling to avoid incompatibility of ester groups with coupling conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Various substituted benzoates.

    Oxidation: Oxidized derivatives of the benzoate.

    Reduction: Reduced forms of the benzoate.

    Hydrolysis: 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid.

Comparison with Similar Compounds

Data Table: Key Properties of Methyl 2-Fluoro-4-(1-Methyl-1H-Pyrazol-4-yl)Benzoate and Analogs

Compound Name Molecular Formula Molecular Weight Functional Groups Key Properties/Applications
This compound C₁₂H₁₁FN₂O₂ 250.23 Methyl ester, 2-F, 1-methylpyrazole Prodrug candidate, enhanced lipophilicity
2-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzaldehyde C₁₁H₉FN₂O 204.20 Aldehyde, 2-F, 1-methylpyrazole Synthetic intermediate, electrophilic
Ethyl-4-(((diphenoxyphosphoryl)(1-methyl-1H-pyrazol-4-yl)methyl)amino)benzoate C₂₄H₂₃FN₃O₅P 507.43 Ethyl ester, phosphonate, amino Antifungal applications
Methyl benzoate C₈H₈O₂ 136.15 Methyl ester Fragrance, solvent

Biological Activity

Methyl 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoate, a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a fluorine atom substitution, which enhances its metabolic stability and influences its interaction with biological targets. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.

  • Chemical Formula : C11_{11}H9_{9}FN2_{2}O2_{2}
  • Molecular Weight : 220.203 g/mol
  • CAS Number : 1178280-85-7

The structure of this compound includes a benzoate moiety and a pyrazole ring, which are known to contribute to various biological activities, including anti-inflammatory and anticancer properties.

Research indicates that compounds containing pyrazole rings can modulate several biological pathways. This compound may interact with specific enzymes and receptors involved in cell growth and apoptosis. The presence of the fluorine atom is believed to enhance binding affinity to these targets.

Interaction Studies

Initial studies suggest that this compound may influence:

  • Inflammation Pathways : Potential inhibition of pro-inflammatory cytokines.
  • Cancer Progression : Modulation of pathways associated with tumor growth and metastasis.

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Compound NameActivityIC50_{50} (µM)Reference
This compoundCytotoxicity against cancer cell linesTBD
4-(1-Methyl-1H-pyrazol-3-yl)benzoic acidAnticancer activity (MCF7 cell line)3.79
Methyl 4-amino-3-(1-methyl-1H-pyrazol-4-yl)benzoateAnti-inflammatory propertiesTBD

Study on Anticancer Activity

In a recent study, various pyrazole derivatives, including this compound, were screened against multiple cancer cell lines. The results indicated significant cytotoxic effects, with IC50_{50} values comparable to established anticancer agents. Further mechanistic studies are required to elucidate the specific pathways affected by this compound.

Anti-inflammatory Potential

Another investigation focused on the anti-inflammatory properties of related pyrazole compounds. Preliminary results suggested that this compound could inhibit the production of inflammatory markers in vitro, indicating its potential as a therapeutic agent in inflammatory diseases.

Future Directions

Given the promising biological activity of this compound, future research should focus on:

  • Detailed Mechanistic Studies : Understanding the specific molecular interactions and pathways modulated by this compound.
  • In Vivo Studies : Evaluating the efficacy and safety in animal models to assess therapeutic potential.
  • Development of Derivatives : Synthesizing analogs with improved potency or selectivity for specific biological targets.

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